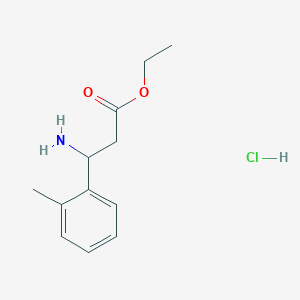

Ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride

Description

Ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride is a β-amino acid ester derivative featuring a 2-methylphenyl substituent at the β-position and an ethyl ester group. These compounds are typically hydrochloride salts to enhance stability and solubility, making them valuable intermediates in pharmaceutical synthesis, particularly for chiral molecules or bioactive agents .

β-Amino acid esters like this are critical building blocks for peptidomimetics, enzyme inhibitors, and antidepressants. For example, structurally related compounds are used in the synthesis of venlafaxine analogs, as noted in impurity profiles (e.g., Ethyl (2RS)-3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride) .

Properties

IUPAC Name |

ethyl 3-amino-3-(2-methylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2;/h4-7,11H,3,8,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZIASODXNEIKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Action Environment

The action, efficacy, and stability of Ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound exerts its effects. For instance, the compound is stored at room temperature under an inert atmosphere.

Biological Activity

Ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₈ClNO₂

- Molecular Weight : 243.73 g/mol

- Classification : Amino acid derivative

- Solubility : The hydrochloride form enhances water solubility, facilitating its use in biological applications.

The compound's structure features an ethyl ester linked to a 3-amino-3-(2-methylphenyl)propanoic acid backbone, which contributes to its pharmacological properties and interaction with biological systems.

This compound exhibits several mechanisms of action:

- Neurotransmitter Modulation : It has been shown to influence serotonin and dopamine pathways, potentially enhancing mood and exhibiting antidepressant effects.

- Analgesic Properties : The compound may interact with pain pathways, suggesting possible analgesic applications.

- Receptor Binding : Interaction studies indicate that it binds to various receptors and enzymes, which is crucial for understanding its pharmacodynamics and therapeutic potential.

Antidepressant Activity

Preliminary studies suggest that this compound can modulate serotonin levels, contributing to mood enhancement. This effect is particularly relevant for developing treatments for depression and related disorders.

Analgesic Effects

Research indicates that the compound may have analgesic properties through its action on pain pathways. This could make it a candidate for further exploration in pain management therapies.

Interaction with Receptors

The binding affinity of this compound to various receptors is under investigation. Understanding these interactions is essential for elucidating the compound's full pharmacological profile.

Case Studies and Research Findings

- Neuropharmacological Studies : Research has focused on the compound's effects on neurotransmitter systems. In vitro studies demonstrated significant modulation of serotonin receptors, indicating potential as an antidepressant agent.

- Analgesic Research : Animal models have shown promising results in pain relief when administered this compound, suggesting its utility in developing new analgesics.

- Receptor Interaction Studies : Binding assays have revealed that the compound interacts with multiple receptor types, which could lead to diverse therapeutic applications. These findings emphasize the need for further research into its pharmacological mechanisms .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-amino-3-(2-methylphenyl)propanoate | C₁₂H₁₈ClNO₂ | Hydrochloride form enhances solubility |

| Ethyl 3-amino-3-(3-methylphenyl)propanoate | C₁₂H₁₈N₂O₂ | Different phenyl substitution may alter activity |

| Ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate | C₁₂H₁₈N₂O₂ | Stereochemistry may influence biological properties |

This table highlights the structural variations among similar compounds and their potential implications for biological activity.

Scientific Research Applications

Scientific Research Applications

Ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride has been investigated for various applications:

Medicinal Chemistry

- Neuropharmacology : The compound has shown potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting applications in treating neurological disorders.

- Therapeutic Potential : It is being studied for anti-inflammatory and analgesic effects, indicating its role as a potential therapeutic agent .

Organic Synthesis

- This compound serves as a versatile building block in organic synthesis, allowing the creation of more complex molecules. Its structural features facilitate various chemical reactions, including oxidation and substitution .

Biological Interaction Studies

- Interaction studies reveal that this compound can bind to various biological targets, influencing biochemical pathways. These interactions are essential for understanding its pharmacodynamics and potential side effects .

Case Studies

Several case studies have highlighted the compound's therapeutic potential:

- Antidepressant Activity : In animal models, this compound demonstrated significant improvements in behavioral tests associated with depression, indicating potential as an antidepressant agent .

- Neuroprotective Effects : Research has shown that this compound can protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases .

Summary of Key Findings

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Investigated for neuropharmacological effects and therapeutic properties. |

| Organic Synthesis | Used as a building block for synthesizing complex organic molecules. |

| Biological Studies | Explored for interactions with neurotransmitter systems and enzyme inhibition mechanisms. |

| Case Studies | Showed potential antidepressant activity and neuroprotective effects in experimental models. |

Comparison with Similar Compounds

Ortho vs. Meta vs. Para Substituents

- Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride (CAS 502841-88-5, C₁₃H₂₀ClNO₂, 257.75 g/mol): The para-ethyl group increases lipophilicity (logP ~2.8 estimated), which may improve membrane permeability in drug delivery applications .

Halogenated Derivatives

- Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (CAS 1821827-13-7, C₁₁H₁₅ClFNO₂, 265.69 g/mol): Fluorine at the 3-position enhances metabolic stability and electronegativity, making it suitable for CNS-targeting drugs .

- Ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride (CAS 945419-77-2): Chlorine’s strong electron-withdrawing effect may alter the pKa of the amino group, affecting salt formation and solubility .

Substituent Type Variations

Alkoxy Substituents

- Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride (CAS 1049735-26-3): Ethoxy groups extend the alkyl chain, improving lipid solubility (logP ~3.1) but possibly reducing aqueous stability .

Halogen vs. Alkyl Trade-offs

- Fluorine and chlorine substituents generally improve bioavailability but may introduce synthetic challenges (e.g., handling corrosive HCl in fluorinated analogs) .

- Alkyl groups (e.g., ethyl, isopropyl) enhance hydrophobicity, favoring passive diffusion across biological membranes .

Ester Group Variations

Data Tables

Table 1: Key Physicochemical Properties of Analogous Compounds

Preparation Methods

Modified Rodionov Synthesis Method

A prominent and efficient approach to synthesize ethyl 3-amino-3-arylpropanoate hydrochlorides, including the 2-methylphenyl derivative, is based on the modified Rodionov synthesis. This method involves:

Step 1: Formation of Racemic β-Amino Acids

The corresponding aromatic aldehyde (in this case, 2-methylbenzaldehyde) is reacted with malonic acid in the presence of ammonium acetate (NH4OAc) in ethanol under reflux conditions. This reaction yields racemic β-amino acids (3-amino-3-(2-methylphenyl)propanoic acid) through a condensation and subsequent amination process.

The reaction scheme can be summarized as:

$$

\text{2-methylbenzaldehyde} + \text{malonic acid} + \text{NH}_4\text{OAc} \xrightarrow{\text{EtOH, reflux}} \text{3-amino-3-(2-methylphenyl)propanoic acid}

$$Step 2: Esterification and Hydrochloride Salt Formation

The β-amino acid is then esterified using thionyl chloride (SOCl2) in ethanol to form the ethyl ester. The hydrochloride salt is concurrently formed due to the presence of HCl generated during esterification.

This step typically provides high yields (76% to 98%) of the ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride salt.

The overall reaction is:

$$

\text{3-amino-3-(2-methylphenyl)propanoic acid} + \text{SOCl}_2 + \text{EtOH} \rightarrow \text{this compound}

$$

This method is advantageous due to its simplicity, relatively mild conditions, and good yields. It is also adaptable for various substituted aromatic aldehydes, allowing for structural diversity in the β-amino acid esters produced.

Halide-Metal Exchange and Nucleophilic Substitution Route (Patent-Based)

An alternative synthetic route described in patent literature involves:

- Starting from halogenated precursors such as 3-chloro or 3-bromo derivatives of ethyl 3-amino-3-arylpropanoate.

- Reacting these halide-substituted intermediates with alkali metal salts of malonic acid esters or related nucleophiles to form the target β-amino acid esters.

- Subsequent steps include purification and conversion to the hydrochloride salt.

This method allows for the preparation of various substituted β-amino acid esters, including those with 2-methylphenyl substituents, by selecting appropriate halogenated starting materials and reaction conditions. It is noted for its economic viability and shorter synthetic sequence compared to classical methods.

Data Table: Summary of Preparation Conditions and Yields

| Preparation Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| β-Amino acid formation | 2-methylbenzaldehyde, malonic acid, NH4OAc, EtOH, reflux | 3-amino-3-(2-methylphenyl)propanoic acid | 80-90 | Modified Rodionov synthesis |

| Esterification and salt formation | SOCl2 in EtOH | This compound | 76-98 | Concurrent esterification and HCl salt formation |

| Halide-metal exchange and substitution | Halogenated ester, alkali metal malonate salt | Ethyl 3-amino-3-(2-methylphenyl)propanoate derivatives | Variable | Patent method; economic and short process |

Q & A

Q. What are the recommended methods for synthesizing Ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride with high purity?

-

Methodology : Optimize synthesis via a three-step process: (1) Michael addition of 2-methylbenzaldehyde to ethyl acrylate, (2) reductive amination with sodium cyanoborohydride, and (3) HCl salt formation. Monitor purity using HPLC (C18 column, methanol/water mobile phase) and confirm via NMR (¹H and ¹³C). For yield optimization, apply response surface methodology (RSM) using Design Expert to test variables like temperature, solvent ratio, and catalyst loading .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24 -

Example Table :

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Reaction Temp (°C) | 60–100 | 85 | +25% efficiency |

| Solvent (EtOH:H₂O) | 3:1–5:1 | 4:1 | Reduced byproducts |

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Combine spectroscopic techniques:

- FT-IR : Confirm amine (-NH₂) stretch at ~3300 cm⁻¹ and ester carbonyl (C=O) at ~1730 cm⁻¹.

- NMR : Look for aromatic protons (δ 6.8–7.4 ppm) and ester methylene (δ 4.1–4.3 ppm).

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 252.1 (free base) and chloride adducts. Cross-validate with computational tools like Gaussian for molecular orbital simulations.

Q. What are common pitfalls in solubility testing for this compound, and how to address them?

- Methodology : Avoid oversaturation by using incremental additions in solvents (e.g., DMSO, ethanol) under controlled agitation. Use dynamic light scattering (DLS) to detect aggregation. For pH-dependent solubility, employ a pH-stat titration system and validate with UV-Vis spectroscopy at λ_max = 275 nm.

Advanced Research Questions

Q. How to resolve contradictions in pharmacokinetic (PK) data across in vitro and in vivo studies?

- Methodology : Apply Mendelian randomization-inspired validation: Conduct primary analysis (e.g., liver microsome stability assays) and replicated analysis (e.g., rodent PK profiling with LC-MS/MS quantification). Use Bayesian statistics to reconcile discrepancies, weighting factors like protein binding and metabolic enzyme variability .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., GPCRs)?

- Methodology : Perform molecular docking (AutoDock Vina) against homology-modeled GPCR structures. Validate with molecular dynamics (MD) simulations (GROMACS) over 100 ns to assess binding stability. Compare results to experimental SPR (surface plasmon resonance) data for affinity (KD) correlation.

Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

- Methodology :

Scaffold Modification : Introduce substituents at the 2-methylphenyl group (e.g., halogens, methoxy).

Data Collection : Test derivatives for IC₅₀ in enzyme inhibition assays (e.g., acetylcholinesterase).

Machine Learning : Use Random Forest or SVM models (Python’s scikit-learn) to predict activity cliffs.

- Example Table :

| Derivative | Substituent | IC₅₀ (nM) | LogP |

|---|---|---|---|

| R1 | -Cl | 12.3 | 2.1 |

| R2 | -OCH₃ | 45.7 | 1.8 |

Q. What strategies mitigate batch-to-batch variability in preclinical toxicity studies?

- Methodology : Implement quality-by-design (QbD) principles:

- Critical Quality Attributes (CQAs) : Purity (>98%), residual solvents (<500 ppm).

- Process Controls : In-line PAT (process analytical technology) for real-time HPLC monitoring.

- Statistical Analysis : Use ANOVA to identify variability sources (e.g., raw material suppliers).

Literature and Collaboration

Q. How to efficiently survey existing research on related compounds?

- Methodology : Use platforms like ResearchGate to identify authors publishing on structurally similar β-amino esters. Leverage citation chaining in Web of Science and refine searches with Boolean operators (e.g., "3-(2-methylphenyl)propanoate" AND "pharmacokinetics") .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.